molecular formula C16H19ClN2O3 B2827454 [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 728905-55-3

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2827454
CAS No.: 728905-55-3
M. Wt: 322.79
InChI Key: OOEMCDQCJSXFBR-UHFFFAOYSA-N
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Description

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexene ring, a carbamoyl group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the carbamoyl group and the chloropyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 6-bromopyridine-3-carboxylate
  • {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 6-fluoropyridine-3-carboxylate

Uniqueness

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical properties and reactivity compared to its bromine and fluorine analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c17-14-7-6-13(10-19-14)16(21)22-11-15(20)18-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMCDQCJSXFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324259
Record name [2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

728905-55-3
Record name [2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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